Benzyl alcohol, 3,5-dimethyl-, nitrate
Description
Structurally, it consists of a benzyl alcohol core substituted with two methyl groups at the 3- and 5-positions of the aromatic ring, with the hydroxyl group replaced by a nitrate (-ONO₂) functional group. This compound is hypothesized to exhibit unique reactivity due to the electron-donating methyl groups and the nitrate moiety, which may influence its stability, solubility, and application in organic synthesis or catalysis. While direct studies on this compound are absent in the provided evidence, insights can be inferred from related benzyl alcohol derivatives and nitrate-mediated reactions .
Properties
CAS No. |
15285-43-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methyl nitrate |
InChI |
InChI=1S/C9H11NO3/c1-7-3-8(2)5-9(4-7)6-13-10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
CHDZRXQPKVNDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CO[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, 3,5-dimethyl-, nitrate typically involves the nitration of 3,5-dimethylbenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized before the product is isolated and purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, 3,5-dimethyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrate group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl alcohol, 3,5-dimethyl-, nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of benzyl alcohol, 3,5-dimethyl-, nitrate involves its interaction with molecular targets and pathways. The nitrate group can undergo reduction to form reactive nitrogen species, which can interact with cellular components. The benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare benzyl alcohol, 3,5-dimethyl-, nitrate with structurally or functionally analogous compounds, based on available evidence:
Key Findings:
Thermal Stability: Nitrate esters (e.g., benzyl nitrate derivatives) are generally less stable than nitrobenzyl compounds. For example, Fe(NO₃)₃ decomposes at 100–150°C , while p-nitrobenzyl barbiturates exhibit melting points up to 264°C . The methyl groups in 3,5-dimethylbenzyl alcohol may modestly enhance stability by steric protection .
Synthetic Utility: 3,5-Dimethylbenzyl alcohol’s oligomerization is hindered by methyl substituents, requiring clay catalysts for dimer/trimer formation . Its nitrate derivative might instead undergo fragmentation or nitration reactions under similar conditions. Fe(NO₃)₃ demonstrates superior catalytic efficiency over HNO₃ in benzyl alcohol oxidation (95% vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
